molecular formula C8H6ClN3S B1321562 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-41-7

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Cat. No.: B1321562
CAS No.: 352328-41-7
M. Wt: 211.67 g/mol
InChI Key: UNAVSLNMFZKAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

    Target of Action

    The primary targets of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine are dihydrofolate reductase (DHFR), some kinases such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth and division.

    Mode of Action

    The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the cellular processes controlled by these targets, potentially leading to therapeutic effects.

    Biochemical Pathways

    The inhibition of the aforementioned targets affects various biochemical pathways. For instance, the inhibition of DHFR can disrupt the synthesis of nucleotides, affecting DNA replication and cell division. Similarly, the inhibition of kinases can affect signal transduction pathways, altering cellular responses to external stimuli .

    Pharmacokinetics

    Its degree of lipophilicity suggests that it may diffuse easily into cells . This property could impact its absorption, distribution, metabolism, and excretion (ADME), potentially influencing its bioavailability.

    Result of Action

    The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For example, if it inhibits DHFR, it could lead to a decrease in cell proliferation. If it inhibits kinases, it could alter cellular signaling .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to its targets. Additionally, factors such as pH and temperature could influence its stability .

Biochemical Analysis

Biochemical Properties

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . By inhibiting DHFR, this compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of purines and pyrimidines, essential components of DNA and RNA .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This compound influences cell signaling pathways, particularly those involving protein kinases such as tyrosine kinase and mammalian target of rapamycin (mTOR) . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts the synthesis of nucleotides, ultimately affecting DNA replication and repair. Furthermore, the compound has been shown to inhibit other kinases involved in cell signaling, thereby modulating various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity, which affects its ability to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its molecular targets, such as DHFR and protein kinases, within the appropriate cellular context .

Preparation Methods

The synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Properties

IUPAC Name

7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-13-8-10-4-5-2-3-6(9)11-7(5)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAVSLNMFZKAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CC(=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (297 mg, 1.54 mmol) in POCl3 (6 mL) was stirred under argon at 80° C. for 16 hours. The solution was cooled, and the resulting precipitate was filtered and washed with EtOAc to afford the title compound (43 mg, 13%). The filtrate was diluted with EtOAc, washed with NaHCO3 and dried with Na2SO4. After removal of the solvent, a second crop was obtained (154 mg, 48%).
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
13%

Synthesis routes and methods II

Procedure details

A suspension of 1.0 g (5.2 mmol) of 2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one (Example 5) in 10 mL of phosphorus oxychloride is heated under reflux for 1 hour. The resulting solution is cooled and concentrated to give a solid, which is triturated with cold water and filtered to give 1.05 g of crude product. Recrystallization from acetonitrile lives 0.76 g (69%) of the product, mp 201-203° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Reactant of Route 2
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Reactant of Route 3
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Reactant of Route 4
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Reactant of Route 5
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.